molecular formula C13H15BrN2O B12075313 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide

Cat. No.: B12075313
M. Wt: 295.17 g/mol
InChI Key: ONCNURUDVFBHFD-UHFFFAOYSA-N
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Description

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 1st position, and a carboxylic acid methylamide group at the 4th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as magnesium bromide (MgBr2) and dihydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and ethanol.

    Reagents: Magnesium bromide (MgBr2), sodium iodide (NaI), potassium fluoride (KF), and boronic acids.

    Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the carboxylic acid methylamide group enhances its potential for various applications in research and industry.

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

6-bromo-N-methyl-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C13H15BrN2O/c1-8(2)16-5-4-10-11(13(17)15-3)6-9(14)7-12(10)16/h4-8H,1-3H3,(H,15,17)

InChI Key

ONCNURUDVFBHFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)NC

Origin of Product

United States

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